molecular formula C7H13Cl2N3O B1384536 2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride CAS No. 1390654-29-1

2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride

Cat. No.: B1384536
CAS No.: 1390654-29-1
M. Wt: 226.1 g/mol
InChI Key: CBBAOLMVDMJTHR-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride is an organic compound that belongs to the class of pyrimidinols. It is characterized by the presence of an aminoethyl group and a methyl group attached to the pyrimidine ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride typically involves the reaction of 2-chloro-6-methyl-4-pyrimidinol with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt. The reaction conditions include maintaining the temperature at around 80-100°C and using a molar excess of ethylenediamine to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby inhibiting their activity. The pyrimidine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Uniqueness: 2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride is unique due to its specific structural features, such as the presence of both an aminoethyl group and a methyl group on the pyrimidine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(2-aminoethyl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-5-4-7(11)10-6(9-5)2-3-8;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBAOLMVDMJTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride
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2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride
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2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride
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2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride
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2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride
Reactant of Route 6
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2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride

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